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Compound of Interest

Compound Name: Nepitrin

Cat. No.: B1678194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nepitrin, also known as 6-Methoxyluteolin 7-glucoside or Nepetin-7-glucoside, is a flavonoid

glycoside found in various medicinal plants, including Nepeta hindostana, Salvia plebeia, and

Scrophularia striata. As a member of the flavone subclass of flavonoids, Nepitrin has garnered

significant interest within the scientific community for its diverse biological activities. These

include potent anti-inflammatory, antioxidant, and anti-atherogenic properties, making it a

promising candidate for further investigation in drug discovery and development. This technical

guide provides a comprehensive overview of the core physical and chemical properties of

Nepitrin, detailed experimental protocols for its study, and a visualization of its proposed

mechanism of action.

Physical and Chemical Properties of Nepitrin
The fundamental physicochemical characteristics of Nepitrin are summarized in the table

below. This data is essential for its extraction, purification, formulation, and analysis.
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Property Value Reference(s)

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-

hydroxy-6-methoxy-7-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxychromen-4-one

[1]

Synonyms

6-Methoxyluteolin 7-glucoside,

Nepetin 7-O-glucoside,

Eupafolin-7-glucoside

[1]

CAS Number 569-90-4 [1]

Molecular Formula C₂₂H₂₂O₁₂ [1][2]

Molecular Weight 478.4 g/mol [1][2]

Appearance Yellow crystalline solid

Melting Point 252 - 256 °C [1]

Solubility

Soluble in DMSO, methanol,

ethanol; Slightly soluble in

petroleum ether; Estimated

water solubility: 7.26 g/L at

25°C

UV-Vis λmax (in Methanol) 258, 272, 350 nm

SMILES

COC1=C(C=C2C(=C1O)C(=O)

C=C(O2)C3=CC(=C(C=C3)O)

O)O[C@H]4--INVALID-LINK--

CO)O)O">C@@HO

[1]

InChI Key
DMXHXBGUNHLMQO-

IWLDQSELSA-N
[1]

Nuclear Magnetic Resonance (NMR) Spectral Data
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A complete, experimentally verified and assigned ¹H and ¹³C NMR dataset for Nepitrin (6-

Methoxyluteolin 7-glucoside) is not readily available in consolidated public literature. However,

for reference, the spectral data for its aglycone, Nepetin (6-Methoxyluteolin), is provided below.

The presence of the glucose moiety at the C-7 position in Nepitrin will significantly alter the

chemical shifts, particularly for the A-ring and the anomeric proton/carbon.

Table 2: ¹H and ¹³C NMR Chemical Shift Values for Nepetin (Aglycone of Nepitrin) in DMSO-

d₆[3] (Note: This is not the data for Nepitrin)

Position ¹³C (δ ppm) ¹H (δ ppm)

2 163.5 -

3 102.8 6.89 (s)

4 181.9 -

5 152.9 12.98 (s, -OH)

6 131.2 -

7 157.5 -

8 94.1 6.48 (s)

9 152.5 -

10 104.9 -

1' 121.2 -

2' 113.3 7.42 (d, J=2.2 Hz)

3' 145.5 -

4' 149.7 -

5' 115.8 6.89 (d, J=8.3 Hz)

6' 118.8 7.40 (dd, J=8.3, 2.2 Hz)

6-OCH₃ 60.1 3.75 (s)
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Experimental Protocols
This section details methodologies for the isolation, characterization, and evaluation of the

biological activity of Nepitrin.

Isolation and Purification of Nepitrin
The following is a representative protocol synthesized from common flavonoid extraction and

purification methods.

Objective: To isolate and purify Nepitrin from dried plant material (e.g., leaves of Nepeta

hindostana).

Materials:

Dried, powdered plant material

Solvents: n-hexane, ethyl acetate, methanol (HPLC grade), ethanol

Silica gel for column chromatography

Deionized water

Rotary evaporator

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18

column

Methodology:

Extraction: a. Macerate 1 kg of dried, powdered plant material with 5 L of 80% methanol in

water at room temperature for 48 hours with occasional stirring. b. Filter the mixture through

cheesecloth and then Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced

pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.

Solvent Partitioning (Liquid-Liquid Extraction): a. Suspend the crude aqueous extract in 1 L

of deionized water. b. Perform successive extractions in a separatory funnel, first with n-

hexane (3 x 1 L) to remove nonpolar compounds like fats and waxes. Discard the n-hexane
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fraction. c. Extract the remaining aqueous layer with ethyl acetate (3 x 1 L). Nepitrin, being

moderately polar, will partition into the ethyl acetate fraction. d. Combine the ethyl acetate

fractions and concentrate to dryness under reduced pressure to yield the crude ethyl acetate

extract.

Purification by Column Chromatography: a. Pack a glass column with silica gel (60-120

mesh) using n-hexane as the slurry solvent. b. Dissolve the crude ethyl acetate extract in a

minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the

solvent to evaporate completely. c. Carefully load the dried, adsorbed sample onto the top of

the packed column. d. Elute the column with a gradient solvent system, starting with 100%

ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5,

etc., ethyl acetate:methanol). e. Collect fractions of 20-30 mL and monitor them by Thin

Layer Chromatography (TLC) using an appropriate solvent system and visualizing under UV

light. f. Pool the fractions containing the compound of interest (Nepitrin).

Final Purification by Preparative HPLC: a. Further purify the pooled fractions using a Prep-

HPLC system equipped with a C18 column. b. A typical mobile phase would be a gradient of

methanol and water (with 0.1% formic acid). For example, a linear gradient from 30% to 70%

methanol over 40 minutes. c. Monitor the eluent at a wavelength of 350 nm. d. Collect the

peak corresponding to Nepitrin and evaporate the solvent to obtain the purified compound.

e. Confirm the structure and purity using analytical techniques like LC-MS and NMR.

Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of Nepitrin.

Materials:

Nepitrin standard

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol (spectrophotometric grade)

Ascorbic acid (positive control)

96-well microplate
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Microplate reader

Methodology:

Solution Preparation: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep

this solution in the dark. b. Prepare a stock solution of Nepitrin in methanol (e.g., 1 mg/mL).

c. Prepare a series of dilutions from the Nepitrin stock solution to obtain various

concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). d. Prepare similar dilutions for the positive

control, ascorbic acid.

Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL

of each Nepitrin dilution (or ascorbic acid dilution). b. For the blank, add 100 µL of methanol

to 100 µL of the DPPH solution. c. Mix gently and incubate the plate in the dark at room

temperature for 30 minutes. d. Measure the absorbance of each well at 517 nm using a

microplate reader.

Calculation: a. Calculate the percentage of scavenging activity using the following formula: %

Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the DPPH

solution with the sample. b. Plot the percentage of scavenging activity against the

concentration of Nepitrin to determine the IC₅₀ value (the concentration required to

scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory effect of Nepitrin.

Materials:

Wistar rats (180-220 g)

Nepitrin

Carrageenan (1% w/v in normal saline)

Indomethacin (positive control)
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Vehicle (e.g., 0.5% carboxymethyl cellulose)

Plethysmometer

Methodology:

Animal Grouping and Dosing: a. Divide the rats into four groups (n=6 per group):

Group I (Control): Vehicle only.
Group II (Nepitrin 20 mg/kg): Nepitrin suspended in vehicle.
Group III (Nepitrin 50 mg/kg): Nepitrin suspended in vehicle.
Group IV (Standard): Indomethacin (10 mg/kg) suspended in vehicle. b. Administer the
respective treatments orally (p.o.).

Induction of Inflammation: a. One hour after oral administration, inject 0.1 mL of 1%

carrageenan solution into the sub-plantar region of the right hind paw of each rat.

Measurement of Paw Edema: a. Measure the paw volume of each rat using a

plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4

hours post-injection.

Calculation: a. Calculate the percentage inhibition of edema for each group at each time

point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average

increase in paw volume in the control group, and V_t is the average increase in paw volume

in the treated group.

Visualization of Molecular Mechanism
Proposed Signaling Pathway for Anti-Atherogenic
Activity
Nepitrin has been shown to exert anti-atherogenic effects, in part, by activating the

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). PPAR-α is a nuclear receptor that

plays a crucial role in regulating lipid metabolism and inflammation. The following diagram

illustrates the proposed signaling pathway.
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Caption: Proposed mechanism of Nepitrin's anti-atherogenic action via PPAR-α activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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